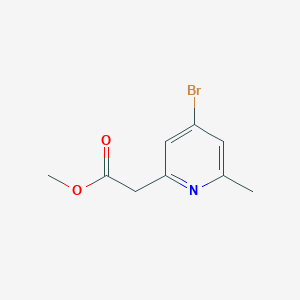

Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-7(10)4-8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCMHUKELFHOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805567-32-1 | |

| Record name | methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The bromination step is typically carried out using bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated pyridine with methanol in the presence of an acid catalyst to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form various reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and reduced pyridine derivatives .

Scientific Research Applications

Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include enzyme catalysis and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Derivatives with Bromo/Methyl Substituents

2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid

- Structure : The carboxylic acid analog of the target compound.

- Key Differences : Replaces the methyl ester with a carboxylic acid group.

- Properties : Higher solubility in polar solvents due to ionic interactions in its sodium salt form (e.g., Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate, MW: 252.04 g/mol) .

- Applications : Preferred for metal-organic framework (MOF) synthesis, where carboxylate groups coordinate with metal centers .

2-(5-Bromopyridin-2-yl)acetic Acid

Heterocyclic Variants with Functional Group Modifications

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structure : Replaces pyridine with a tetrazole ring and incorporates a hydroxyphenyl group.

- Key Differences :

- Applications : Used in supramolecular chemistry and MOFs due to its versatile coordination modes .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine core with sulfur-containing substituents.

- Key Differences :

Ester and Salt Derivatives

Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate

- Structure : Ionic carboxylate salt of the target compound’s acid form.

- Key Differences :

Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate

- Structure: Pyrimidine ring with amino and chloro substituents.

- Key Differences: Bioactivity: Amino groups facilitate hydrogen bonding in drug-receptor interactions, making this variant relevant in medicinal chemistry .

Data Table: Structural and Functional Comparisons

Biological Activity

Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate is a compound of increasing interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , characterized by a pyridine ring substituted with a bromine atom and an acetate group. This substitution pattern enhances its reactivity, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The bromination of 2-methylpyridine using bromine or a brominating agent.

- Esterification : The reaction of the brominated pyridine with methanol in the presence of an acid catalyst to form the acetate.

A common method employed is the Suzuki cross-coupling reaction , which allows for the formation of complex molecules from simpler precursors. This reaction involves coupling 5-bromo-2-methylpyridin-3-amine with arylboronic acids to yield various pyridine derivatives .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . The presence of the bromine atom may enhance its interaction with biological targets, potentially leading to increased efficacy against various pathogens.

A study evaluating the antibacterial activity of pyridine derivatives reported that modifications at positions C2 and C6 on the pyridine ring could lead to enhanced inhibitory effects against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, indicating promising antibacterial potential.

Antitumor Activity

In vitro studies have shown that certain derivatives of pyridine compounds demonstrate broad-spectrum antitumor activity against selected tumor cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms of action often involve apoptosis induction and interaction with DNA .

Case Study 1: Antimicrobial Evaluation

A recent evaluation involving several synthesized monomeric alkaloids highlighted their antimicrobial properties, demonstrating that substitutions on the pyridine ring significantly affect their activity. Compounds with a bromo group showed moderate to good antimicrobial activity against both bacterial and fungal strains .

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Compound A | 5.64 (S. aureus) | 16.69 (C. albicans) |

| Compound B | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |

Case Study 2: Antitumor Mechanism Studies

In another study focusing on antitumor activity, derivatives were tested for their effects on cell viability and apoptosis mechanisms using flow cytometry and ROS detection methods. Results indicated that specific substitutions on the pyridine structure could lead to significant reductions in cell viability across multiple cancer cell lines .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination and esterification steps. A key intermediate is sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate (CAS provided in ), which is esterified using methanol under acidic conditions. Optimization includes:

- Catalyst Selection: Use of H₂SO₄ or p-toluenesulfonic acid for esterification, monitored by TLC.

- Temperature Control: Maintaining 60–80°C to avoid side reactions like hydrolysis.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Yield improvements (60–75%) are achieved by slow addition of brominating agents (e.g., NBS) to the pyridine precursor .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetate moiety (δ ~3.7 ppm for OCH₃, δ ~170 ppm for carbonyl) and bromine’s deshielding effect on adjacent protons .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 274.0 (calculated for C₉H₁₀BrNO₂).

- HPLC Purity Analysis: Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures ≥95% purity .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, revealing:

- Electrophilic Sites: The bromine atom and pyridinic nitrogen act as electron-withdrawing groups, directing nucleophilic attacks to the methylacetate moiety.

- HOMO-LUMO Gaps: A calculated gap of ~4.5 eV suggests moderate reactivity, corroborating experimental Suzuki coupling efficiency .

Software like Gaussian 16 or ORCA is used, with solvent effects (e.g., DMSO) incorporated via the PCM model .

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL ( ) is employed:

- Data Collection: Cu-Kα radiation (λ = 1.54178 Å) at 100 K minimizes thermal motion artifacts.

- Refinement: Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically optimized.

- Validation: R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility. Disordered bromine positions are resolved using PART instructions in SHELXL .

Advanced: How does the bromine substituent influence cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer:

The bromine atom facilitates Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

- Catalyst System: Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/water (3:1).

- Mechanistic Studies: Kinetic isotopic labeling (²H, ¹³C) and DFT show oxidative addition of C-Br to Pd(0) as the rate-limiting step (ΔG‡ ≈ 25 kcal/mol). Competing hydrolysis is mitigated by anhydrous conditions .

Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

Contradictions often arise from polymorphic forms or impurities:

- DSC Analysis: Differential scanning calorimetry identifies polymorphs (e.g., Form I: mp 98–100°C; Form II: mp 102–104°C).

- PXRD: Powder X-ray diffraction distinguishes crystalline phases.

- Reproducibility: Strict adherence to purification protocols (e.g., gradient recrystallization) minimizes batch variability .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().

- Ventilation: Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.